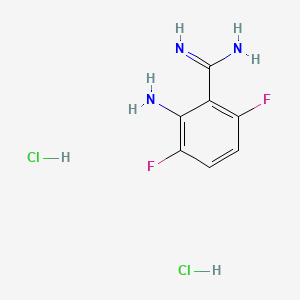

2-Amino-3,6-difluorobenzamidine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-3,6-difluorobenzamidine dihydrochloride” is a laboratory chemical . It is an amorphous powder .

Synthesis Analysis

A general procedure for the preparation of 2-aminobenzamidines involves the use of 2-aminobenzonitrile, sodium methoxide, and hydroxylamine hydrochloride in methanol, heated under reflux . The resulting oil is then partitioned between ethyl acetate and a 10% sodium hydroxide solution. The basic phase is separated and extracted three times with ethyl acetate. The combined organic solution is washed three times with saturated brine and dried over magnesium sulphate .Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-3,6-difluorobenzamidine dihydrochloride” is 244.07 g/mol . It is recommended to store it in a well-ventilated place and keep the container tightly closed .Applications De Recherche Scientifique

Polymeric Coordination Complexes Formation

Research by Klimova et al. (2013) explored the interaction of compounds similar to 2-Amino-3,6-difluorobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione. This interaction, in the presence of K2CO3 and at specific temperatures, resulted in the formation of pyrimidine and piperidone derivatives and polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. The study provides insights into the structural elucidation and potential applications of these complexes in various fields, including materials science and coordination chemistry (Klimova et al., 2013).

Role in the Discovery of Novel Compounds

Mitsuya et al. (2009) describe the design of a novel class of 3,6-disubstituted 2-pyridinecarboxamide derivatives, based on a structural analysis of a 2-aminobenzamide lead class. This research led to the discovery of potent activators, showcasing the importance of compounds like 2-Amino-3,6-difluorobenzamidine dihydrochloride in medicinal chemistry for the development of new therapeutic agents (Mitsuya et al., 2009).

Fluorescent Probing Applications

Evans et al. (1982) investigated the use of p-aminobenzamidine, a compound related to 2-Amino-3,6-difluorobenzamidine dihydrochloride, as a fluorescent probe for the active sites of serine proteases. The study highlighted its potential application in biochemistry and molecular biology for studying enzyme interactions and inhibitor binding (Evans et al., 1982).

Electrospray Mass Spectrometry in Glycan Analysis

Harvey (2000) explored the application of derivatives, including those prepared from 2-aminobenzamide, in electrospray and collision-induced dissociation (CID) fragmentation spectra analysis. This study underscores the role of compounds like 2-Amino-3,6-difluorobenzamidine dihydrochloride in enhancing the analysis of complex biomolecules such as glycans (Harvey, 2000).

Role in Pharmacokinetics Studies

A study by Cesar et al. (2020) on 4-Aminobenzamidine dihydrochloride (a related compound) involved the development and validation of an analytical method for its quantification. This research highlights the significance of related compounds in pharmacokinetic studies and drug development processes (Cesar et al., 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-amino-3,6-difluorobenzenecarboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3.2ClH/c8-3-1-2-4(9)6(10)5(3)7(11)12;;/h1-2H,10H2,(H3,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVYKSQOMAYZNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=N)N)N)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,6-difluorobenzamidine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methylsulfanylphenyl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol](/img/structure/B2459645.png)

![2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide](/img/no-structure.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2459654.png)

![N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2459660.png)